4-Bromo-3,5-bis(trifluoromethyl)aniline
Overview
Description
4-Bromo-3,5-bis(trifluoromethyl)aniline is an organic compound with the molecular formula C8H4BrF6N and a molecular weight of 308.02 g/mol . This compound is characterized by the presence of a bromine atom and two trifluoromethyl groups attached to an aniline ring. It is commonly used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It has been used to synthesize derivatives that inhibit tmprss4, a type ii transmembrane serine protease .
Mode of Action
Its derivatives have been shown to inhibit tmprss4 serine protease activity, which plays a crucial role in cancer cell invasion .
Biochemical Pathways
The inhibition of tmprss4 can impact various cellular processes, including cell proliferation, invasion, and metastasis .
Result of Action
Its derivatives have been shown to suppress cancer cell invasion .
Preparation Methods
The synthesis of 4-Bromo-3,5-bis(trifluoromethyl)aniline typically involves the following steps:
Starting Material: The process begins with 3,5-bis(trifluoromethyl)nitrobenzene.
Bromination: The resulting 3,5-bis(trifluoromethyl)aniline is then brominated to yield this compound.
Chemical Reactions Analysis
4-Bromo-3,5-bis(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the bromine and trifluoromethyl groups.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Scientific Research Applications
4-Bromo-3,5-bis(trifluoromethyl)aniline has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Bromo-3,5-bis(trifluoromethyl)aniline can be compared with other similar compounds:
3,5-Bis(trifluoromethyl)aniline: This compound lacks the bromine atom but shares the trifluoromethyl groups, making it less reactive in certain substitution reactions.
4-Bromo-3-(trifluoromethyl)aniline: This compound has only one trifluoromethyl group, resulting in different chemical properties and reactivity.
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline: This compound has an additional fluorine atom, which further influences its reactivity and applications.
Properties
IUPAC Name |
4-bromo-3,5-bis(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF6N/c9-6-4(7(10,11)12)1-3(16)2-5(6)8(13,14)15/h1-2H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVAVUAHKPGYTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Br)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF6N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426941 | |
Record name | 4-Bromo-3,5-bis(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
268733-18-2 | |
Record name | 4-Bromo-3,5-bis(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 268733-18-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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